1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring This particular compound is characterized by the presence of a 4-bromobenzenesulfonyl group and a 3-fluorophenylmethylsulfanyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate precursors, such as glyoxal and ammonia, under controlled conditions.
Introduction of the 4-Bromobenzenesulfonyl Group: The 4-bromobenzenesulfonyl group can be introduced by reacting the imidazole intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the 3-Fluorophenylmethylsulfanyl Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
DNA Interaction: It may interact with DNA, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-(4-bromobenzenesulfonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-(4-bromobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole: This compound has a methyl group instead of a fluorine atom, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O2S2/c17-13-4-6-15(7-5-13)24(21,22)20-9-8-19-16(20)23-11-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYLNEHMVLUTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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